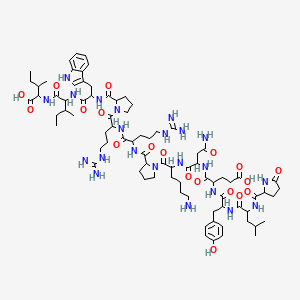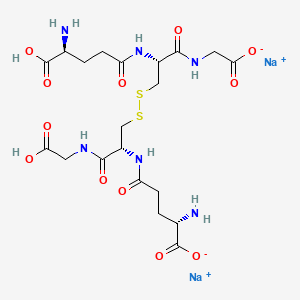
Glutathione disodium salt oxidized form
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glutathione disodium salt oxidized form, also known as L-Glutathione oxidized, is a compound with the empirical formula C20H30N6Na2O12S2 . It is a major intracellular antioxidant and detoxifying agent . It is produced by the oxidation of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine .
Synthesis Analysis
Glutathione disodium salt oxidized form is produced upon the reduction of hydroperoxide by glutathione peroxidases (GPXs) and can be reduced back to GSH through the NADPH-dependent enzyme glutathione reductase (GR) . The glutathione-related enzymes are usually considered to accompany the main non-enzymatic antioxidative compounds of the ascorbate–glutathione cycle .Molecular Structure Analysis
The molecular weight of Glutathione disodium salt oxidized form is 656.59 g/mol . The molecular structure is characterized by two negatively charged carboxyl groups and a positively charged amino group at physiological pH values .Chemical Reactions Analysis
Glutathione disodium salt oxidized form is involved in various chemical reactions. It is the preferred substrate of a number of seleno-proteins that detoxify the intra- and extra- cellular environments by converting hydrogen peroxide to water and organic hydroperoxides into water and organic alcohols . It can be reduced back to GSH through the NADPH-dependent enzyme glutathione reductase .Physical And Chemical Properties Analysis
Glutathione disodium salt oxidized form is a white to off-white powder . It is soluble in water .Wissenschaftliche Forschungsanwendungen
Antioxidant Measurement in Plasma or Tissue
Glutathione disodium salt oxidized form is used in the DTNB/glutathione reductase enzyme recycling method to determine plasma or tissue glutathione levels, which is crucial for assessing oxidative stress and antioxidant capacity .
Cell Culture Applications
In cell culture, it serves as an antioxidant and heavy metal detoxification agent, protecting cells from oxidative damage and enhancing cell viability and performance .
Oxidative Stress Indicator
The ratio of reduced glutathione to oxidized glutathione (GSH/GSSG) is a well-established indicator of oxidative stress within cells, with this compound being integral to the measurement .
Semen Processing and Evaluation
It has been utilized in semen processing and evaluation, likely due to its role in protecting spermatozoa from oxidative damage and improving sperm quality .
Antioxidative State and Capacity of Cells
The balance between the reduced form (GSH) and oxidized form (GSSG) of glutathione determines the antioxidative state and capacity of cells, which is essential for maintaining cellular health and function .
Biomedical Significance
Glutathione disulfide disodium salt represents the most common oxidized form of GSH in cells, highlighting its biomedical significance as a marker for cellular redox state .
Analytical Methods Development
This compound is pivotal in developing analytical methods for determining glutathione levels, which are important for various research applications including clinical diagnostics and biochemical studies .
Wirkmechanismus
- Role : GSSG acts as a redox regulator, maintaining the balance between reduced glutathione (GSH) and GSSG. It participates in antioxidant defense, detoxification, and cellular signaling .
- Enzymatic Reactions : GSSG interacts with glutathione peroxidase, which reduces hydrogen peroxide and lipid peroxides. This enzymatic activity protects cells from oxidative damage .
- Detoxification : GSSG conjugates with xenobiotics and electrophiles, facilitating their excretion via bile. It also detoxifies reactive oxygen species (ROS) .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Eigenschaften
IUPAC Name |
disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O12S2.2Na/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38;;/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38);;/q;2*+1/p-2/t9-,10-,11-,12-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFILBXQKYDTFW-JIWRMXRASA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)[O-])N)C(=O)NCC(=O)[O-])C(C(=O)O)N.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)[O-])N)C(=O)NCC(=O)[O-])[C@@H](C(=O)O)N.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6Na2O12S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
disodium;(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B561089.png)


![2,6,7-Trimethyl-6H-imidazo[4,5-g][1,3]benzothiazole](/img/structure/B561093.png)
![18-[(14-Methylpentadecyl)oxy]-18-oxooctadecan-7-YL octadeca-9,12-dienoate](/img/structure/B561094.png)
![[(2R,3S,4R,6S)-6-[(2R,3R,4R,5S,6S)-4-(dimethylamino)-6-[[(4R,5R,6R,9S,11Z,13Z,15R,16R)-16-ethyl-4-hydroxy-15-[[(2R,3S,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-(4-methoxyphenyl)acetate](/img/structure/B561095.png)
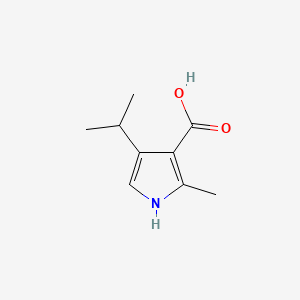
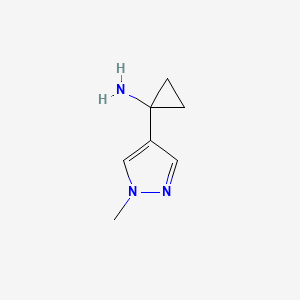


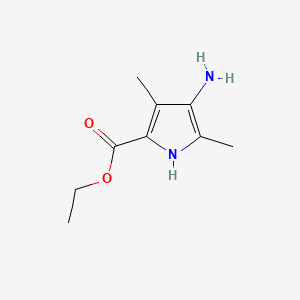
![hexasodium;N-[5-[[6-chloro-2-[4-[(E)-2-[4-[[6-chloro-4-[3-(1-oxidoethylideneamino)-4-[(4-sulfo-8-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]imino-1H-1,3,5-triazin-4-ylidene]amino]-2-[(4-sulfo-8-sulfonatonaphthalen-2-yl)diazenyl]phenyl]ethanimidate](/img/structure/B561102.png)
